molecular formula C24H38O4 B7794799 18-(Propioloyloxy)octadecyl propiolate CAS No. 887578-91-8

18-(Propioloyloxy)octadecyl propiolate

Cat. No.: B7794799
CAS No.: 887578-91-8
M. Wt: 390.6 g/mol
InChI Key: DYAPXSLJVHXBCL-UHFFFAOYSA-N
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Description

18-(Propioloyloxy)octadecyl propiolate is a chemical compound with the molecular formula C24H38O4 and a molecular weight of 390.55612 g/mol . This compound is characterized by its unique structure, which includes a long octadecyl chain and two propiolate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-(Propioloyloxy)octadecyl propiolate typically involves the esterification of octadecanol with propiolic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

18-(Propioloyloxy)octadecyl propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

18-(Propioloyloxy)octadecyl propiolate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 18-(Propioloyloxy)octadecyl propiolate involves its interaction with molecular targets through its propiolate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The long octadecyl chain allows the compound to integrate into lipid membranes, affecting their properties and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18-(Propioloyloxy)octadecyl propiolate is unique due to its dual propiolate groups, which confer distinct reactivity and interaction capabilities compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications or interactions .

Properties

IUPAC Name

18-prop-2-ynoyloxyoctadecyl prop-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-3-23(25)27-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-28-24(26)4-2/h1-2H,5-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAPXSLJVHXBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)OCCCCCCCCCCCCCCCCCCOC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268065
Record name 1,1′-(1,18-Octadecanediyl) di-2-propynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887578-91-8
Record name 1,1′-(1,18-Octadecanediyl) di-2-propynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887578-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,18-Octadecanediyl) di-2-propynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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